

An In-depth Technical Guide to Menadione Sodium Bisulfite: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Menadione Sodium Bisulfite*

Cat. No.: *B1204292*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Sodium Bisulfite (MSB), a synthetic, water-soluble derivative of menadione (Vitamin K3), serves as a vital compound in pharmaceutical and research settings.[1][2][3] Its primary role is a precursor to the biologically active Vitamin K2, essential for the gamma-carboxylation of specific proteins involved in blood coagulation and bone metabolism.[4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for the analysis of **Menadione Sodium Bisulfite**. It details its mechanism of action, particularly in inducing oxidative stress and apoptosis in cancer cells, and provides protocols for its quantitative analysis.

Chemical Identity and Structure

Menadione Sodium Bisulfite is the adduct of 2-methyl-1,4-naphthoquinone (menadione) and sodium bisulfite.[5] This modification renders the otherwise fat-soluble menadione water-soluble, significantly enhancing its bioavailability for parenteral administration.[6][7]

The chemical structure of **Menadione Sodium Bisulfite** is illustrated below.

Caption: 2D structure of **Menadione Sodium Bisulfite**.

The addition of the sodium bisulfite group occurs at the 2-position of the naphthoquinone ring, disrupting one of the double bonds and creating a chiral center.

Physicochemical Properties

The key chemical and physical properties of **Menadione Sodium Bisulfite** are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Appearance	White to off-white or yellowish crystalline powder.[1][8][9]	[1][8][9]
Melting Point	121-124 °C (decomposes)	[8][10]
Solubility	Soluble in water (≥50 mg/mL); sparingly soluble in ethanol.[8][9][11]	[8][9][11]
Stability	Stable in aqueous solution, even when exposed to sunlight or heat.[6][8] Sensitive to light as a solid.[5] Hygroscopic.[12]	[5][6][8][12]
Storage	Store at -20°C to 8°C, protected from light and moisture.[1][8][10]	[1][8][10]

Table 2: Chemical Identifiers and Molecular Data

Identifier	Value	Reference(s)
IUPAC Name	sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate	[13][14]
Synonyms	Vitamin K3 Sodium Bisulfite, Menaphthone sodium bisulfite, Vikasol	[13][15]
CAS Number	130-37-0 (anhydrous), 6147-37-1 (trihydrate)	[4][16]
Molecular Formula	C ₁₁ H ₉ NaO ₅ S	[4][13]
Molecular Weight	276.24 g/mol (anhydrous)	[4][13]
LogP (calculated)	-0.915	[17]
SMILES	<chem>CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]</chem>	[13]
InChI Key	XDPFHGWVCTXHDX-UHFFFAOYSA-M	[9][13]

Mechanism of Action and Biological Activity

Menadione Sodium Bisulfite's biological activity stems from its in vivo conversion to menadione.[10] Its effects are multifaceted, ranging from its physiological role as a vitamin K source to its pharmacological use as an anti-cancer agent.

Vitamin K Activity

As a Vitamin K precursor, menadione is essential for the hepatic synthesis of prothrombin (Factor II) and other blood coagulation factors (VII, IX, X), as well as proteins C and S.[2][4] It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on these proteins, a critical step for their biological activity.

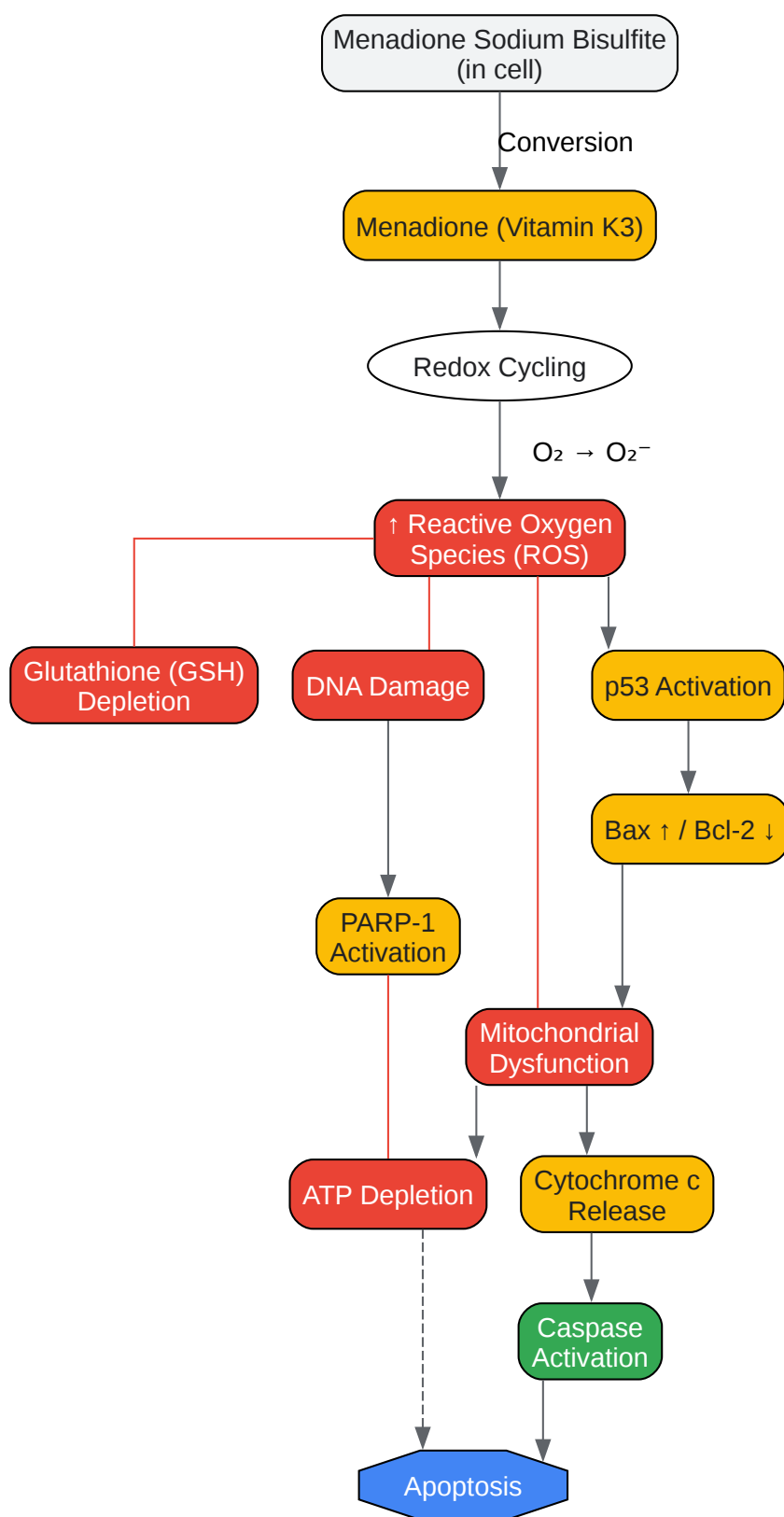
Anticancer Activity: Induction of Oxidative Stress and Apoptosis

Menadione exhibits cytotoxic effects against various cancer cell lines by inducing severe oxidative stress.^[8] This is achieved through a process called redox cycling, where menadione is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O_2^-) in the process. This cycle repeats, leading to a massive generation of reactive oxygen species (ROS).^[15]

The resulting ROS surge has several downstream consequences leading to programmed cell death (apoptosis):

- **Depletion of Glutathione (GSH):** ROS rapidly depletes intracellular stores of GSH, a key antioxidant, leaving the cell vulnerable to oxidative damage.^{[6][18]}
- **Mitochondrial Dysfunction:** ROS damages mitochondria, leading to the collapse of the mitochondrial membrane potential ($\Delta\Psi_m$) and the release of pro-apoptotic factors like cytochrome c into the cytosol.^{[14][15]}
- **PARP-1 Activation:** Oxidative DNA damage triggers the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme. Excessive activation depletes cellular NAD⁺ and ATP stores, contributing to cell death.^{[8][15]}
- **Caspase Activation & Signaling Pathways:** The released cytochrome c initiates the caspase cascade. Menadione-induced apoptosis can involve both extrinsic (Fas-dependent) and intrinsic (mitochondrial) pathways, often modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and the tumor suppressor p53.^{[6][14][19]}

The diagram below illustrates the key signaling events in menadione-induced apoptosis.



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Caption: Signaling pathway of menadione-induced apoptosis.

Experimental Protocols

Accurate quantification of **Menadione Sodium Bisulfite** is critical for quality control and research. Below are detailed protocols for its analysis using HPLC and UV-Vis Spectrophotometry.

Quantitative Analysis by HPLC

This protocol is adapted from a stability-indicating hydrophilic interaction liquid chromatography (HILIC) method.[\[7\]](#)[\[13\]](#)[\[20\]](#)

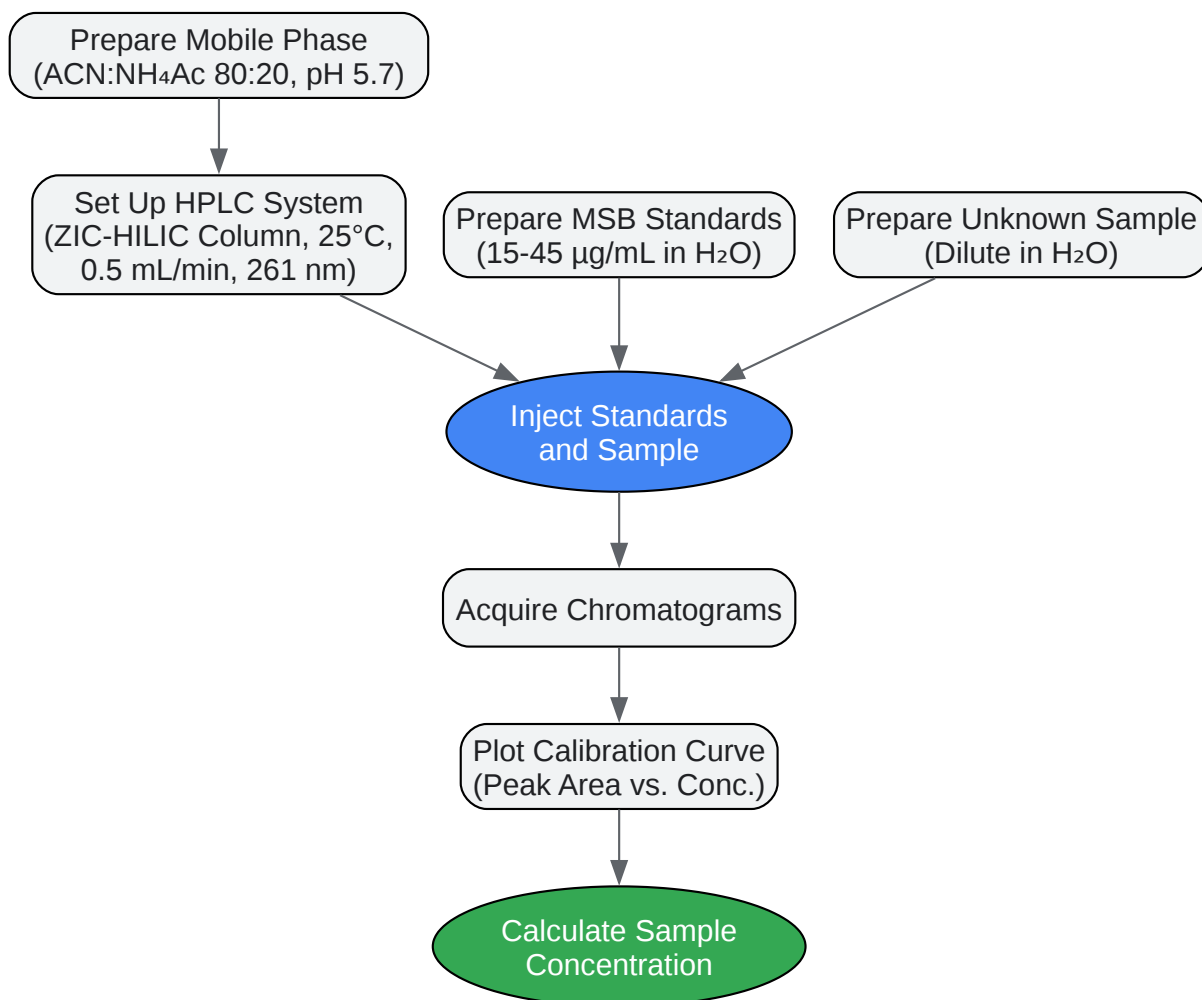
Objective: To quantify **Menadione Sodium Bisulfite** in a solution.

Methodology:

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
 - ZIC®-HILIC column (250 mm × 4.6 mm, 5 µm particle size).
 - ZIC®-HILIC guard column (20 mm × 2.1 mm, 5 µm particle size).
- Reagents:
 - Ammonium acetate (NH₄Ac)
 - Acetonitrile (ACN), HPLC grade
 - Glacial acetic acid
 - Purified water (e.g., Milli-Q)
- Preparation of Mobile Phase:
 - Prepare a 200 mM ammonium acetate stock solution by dissolving 3.08 g of NH₄Ac in water and diluting to 200 mL.

- Mix the 200 mM NH₄Ac solution with acetonitrile in a 20:80 (v/v) ratio.
- Adjust the final pH of the mobile phase to 5.7 using glacial acetic acid.
- Degas the mobile phase before use.
- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 25°C
 - Detection Wavelength: 261 nm
 - Injection Volume: 20 µL (typical, can be optimized)
 - Run Mode: Isocratic
- Procedure:
 - Prepare a stock solution of **Menadione Sodium Bisulfite** standard in purified water.
 - Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 15 to 45 µg/mL.
 - Prepare the unknown sample, diluting it with purified water to fall within the calibration range.
 - Inject the standards and sample onto the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of the unknown sample using the regression equation from the calibration curve.

The following diagram outlines the experimental workflow for this HPLC analysis.



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Caption: Experimental workflow for HPLC analysis of MSB.

Quantitative Analysis by Derivative UV-Vis Spectrophotometry

This method involves the conversion of water-soluble MSB to water-insoluble menadione, which is then extracted and quantified.^[21]

Objective: To determine the concentration of MSB in a pharmaceutical preparation.

Methodology:

- Instrumentation:
 - Double-beam UV-Visible spectrophotometer capable of recording derivative spectra.
 - 1 cm quartz cells.
 - Centrifuge.
- Reagents:
 - Anhydrous sodium carbonate (Na_2CO_3)
 - n-Hexane
 - 0.01 M Hydrochloric acid (HCl)
- Procedure:
 - Sample Preparation: Accurately transfer a known volume of the MSB-containing sample into a volumetric flask. Dilute with 0.01 M HCl to achieve an expected final menadione concentration between 0.5-40 $\mu\text{g/mL}$.
 - Conversion: Transfer a known volume of the diluted sample to a centrifuge tube. Add 0.5 mL of 10.6% anhydrous sodium carbonate solution to raise the pH to ~ 11.3 , which converts MSB to menadione.
 - Extraction: Add 2.0 mL of n-hexane to the tube. Vortex vigorously to extract the menadione into the organic phase. Centrifuge to separate the layers.
 - Measurement: Carefully transfer the n-hexane (upper) layer to a quartz cell. Record the first-order or second-order derivative spectrum from 290-390 nm.
 - Quantification: Measure the peak amplitude at 350 nm (for first-order) or 355 nm (for second-order). Compare this value to a calibration curve prepared using menadione

standards that have undergone the same extraction procedure.

- Calibration:
 - Prepare a stock solution of pure menadione in n-hexane.
 - Create a series of standards (0.5-40 µg/mL) and follow the procedure from the "Measurement" step to generate a calibration curve.

Conclusion

Menadione Sodium Bisulfite is a compound of significant interest due to its vitamin K activity and its potential as a pro-oxidative anticancer agent. Understanding its chemical properties, structure, and mechanisms of action is crucial for its effective application in research and drug development. The detailed experimental protocols provided herein offer reliable methods for its quantification, ensuring accuracy and reproducibility in scientific investigations. This guide serves as a foundational resource for professionals working with this versatile molecule.

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